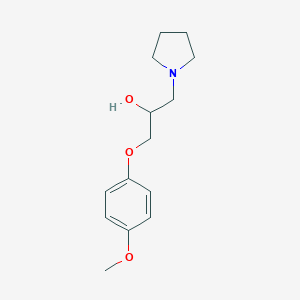![molecular formula C12H12N4OS B256870 3-Methyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B256870.png)
3-Methyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective inhibitor of a class of enzymes called cyclic nucleotide phosphodiesterases (PDEs). PDEs are involved in the regulation of intracellular levels of cyclic nucleotides, which play a crucial role in various physiological processes.
作用机制
The mechanism of action of 3-Methyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the inhibition of 3-Methyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, which results in the increased intracellular levels of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This leads to the activation of various signaling pathways that are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are diverse and depend on the specific signaling pathways that are activated by the increased levels of cyclic nucleotides. Some of the effects include the relaxation of smooth muscles, inhibition of platelet aggregation, and the modulation of immune responses.
实验室实验的优点和局限性
One of the advantages of using 3-Methyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its high potency and selectivity for 3-Methyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. This allows for the precise modulation of specific signaling pathways without affecting other cellular processes. However, one limitation is the potential for off-target effects, which can lead to unwanted side effects.
未来方向
There are several future directions for the research on 3-Methyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is the investigation of its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression. Another direction is the development of more potent and selective PDE inhibitors based on the structure of 3-Methyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Additionally, the use of 3-Methyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a tool for the study of cyclic nucleotide signaling pathways and their role in various physiological processes is another area of future research.
合成方法
The synthesis of 3-Methyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-methylphenol with 2-chloroacetyl chloride to form 4-methylphenyl 2-chloroacetate. This intermediate is then reacted with thiosemicarbazide to form 4-methylphenyl 2-(1,3-thiazol-2-yl)acetohydrazide. The final compound is obtained by reacting this intermediate with methyl iodide in the presence of sodium hydroxide.
科学研究应用
3-Methyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-asthmatic activities. It has also been investigated for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression.
属性
产品名称 |
3-Methyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
分子式 |
C12H12N4OS |
分子量 |
260.32 g/mol |
IUPAC 名称 |
3-methyl-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H12N4OS/c1-8-3-5-10(6-4-8)17-7-11-15-16-9(2)13-14-12(16)18-11/h3-6H,7H2,1-2H3 |
InChI 键 |
SXIFVVMSFQHGSQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C |
规范 SMILES |
CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-Amino-4-(cyanomethyl)-6-[(3-pyridinylmethyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B256796.png)


![6-methyl-5-[(tetrahydro-2-furanylmethyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B256801.png)

![N'-{4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoyl}-2-hydroxybenzohydrazide](/img/structure/B256804.png)
![Diethyl 3-methyl-5-{[3-(4-methyl-1-piperazinyl)propanoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B256807.png)
![N-(1-adamantyl)-2-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256809.png)
